molecular formula C11H11BrO4 B073454 3-(4-bromophenyl)pentanedioic Acid CAS No. 1141-24-8

3-(4-bromophenyl)pentanedioic Acid

Cat. No. B073454
CAS RN: 1141-24-8
M. Wt: 287.11 g/mol
InChI Key: ZSYRDSTUBZGDKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions such as the Suzuki coupling and palladium-catalyzed arylation, highlighting the versatility and complexity in obtaining derivatives of pentanedioic acid with specific functional groups like bromophenyl. For instance, phenyl substitution reactions of pentanedionate metal complexes, facilitated by palladium catalysis, demonstrate a method to introduce bromophenyl groups into the pentanedioic acid structure (Nakano et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 3-(4-Bromophenyl)pentanedioic Acid often employs techniques like X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and the electronic environment, which are crucial for understanding the compound's reactivity and properties. The crystal structure and quantum chemical studies of related enaminones and diketones provide insights into the bonding patterns and electronic configurations (Huma et al., 2019).

Chemical Reactions and Properties

3-(4-Bromophenyl)pentanedioic Acid participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. For example, the synthesis and reactions of azo-β-diketones demonstrate the potential for creating complex molecules with significant structural diversity and the influence of substituents on the compound's reactivity and properties (Dhumad et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. For instance, the synthesis and structural characterization of bromophenol derivatives indicate how structural modifications can affect the physical properties, including thermal stability and solvatochromic behavior (Bayrak et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the behavior of 3-(4-Bromophenyl)pentanedioic Acid in different environments. Investigations into the synthesis and properties of related compounds provide a window into the chemical behavior of 3-(4-Bromophenyl)pentanedioic Acid, including its potential for forming coordination compounds and its reactivity in substitution reactions (Dutta et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

  • 3-(4-bromophenyl)pentanedioic acid and its derivatives have been synthesized and characterized for various applications. For instance, studies have focused on synthesizing derivatives with potential antineoplastic activity, investigating their structural properties, and evaluating their efficacy against various cancer cell lines (Dutta, Ravali, Ray, & Nagarajan, 2015).

Biological Activity and Antineoplastic Potential

  • Research has explored the biological activity of derivatives of 3-(4-bromophenyl)pentanedioic acid, particularly their antineoplastic potential. These studies have demonstrated encouraging results in both in vitro and in vivo settings, highlighting their potential as cancer therapeutics (Dutta, Ray, & Nagarajan, 2014).

Optical and Nonlinear Properties

  • Investigations into the optical and nonlinear properties of azo-β-diketones, including derivatives of 3-(4-bromophenyl)pentanedioic acid, have been conducted. These studies involve characterizing the compounds' structures and examining their potential for applications in areas like optical limiting (Dhumad, Hassan, Fahad, Emshary, Raheem, & Sultan, 2021).

Environmental Applications

  • Derivatives of 3-(4-bromophenyl)pentanedioic acid have been identified as potential atmospheric tracers for secondary organic aerosol from monoterpenes. This suggests their role in understanding and monitoring environmental and atmospheric chemistry (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).

Kinetic and Mechanistic Studies

  • The compound has been the subject of kinetic and mechanistic studies, such as the investigation of the oxidation of citric acid (3-carboxy-3-hydroxy pentanedioic acid) by N-bromosuccinimide. Such studies provide insights into the chemical behavior and reaction pathways of these compounds (Sumithra, Wilson, & Easwaramoorthy, 2010).

Chemical Synthesis and Coordination Complex Studies

  • The compound has been used in the synthesis of various chemical structures, such as enaminones and coordination complexes, demonstrating its versatility in chemical synthesis (Huma, Mahmud, Idrees, Saif, Munir, & Akbar, 2019).

Radiopaque Compound Synthesis for X-ray Imaging

  • Research has focused on synthesizing radiopaque compounds using derivatives of 3-(4-bromophenyl)pentanedioic acid, aiming to enhance X-ray imaging applications. This highlights the compound's potential in medical imaging technology (Gopan, Susan, Jayadevan, & Joseph, 2021).

Catalysis and Chemical Transformations

  • Studies have also involved the use of 3-(4-bromophenyl)pentanedioic acid in catalytic processes and chemical transformations, such as in the synthesis of heterocycles and other polyfunctionalized compounds. This illustrates the compound's utility in various chemical reactions and synthesis processes (Padmavathi, Balaiah, Reddy, & Padmaja, 2003).

Safety And Hazards

This compound is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3-(4-bromophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRDSTUBZGDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443525
Record name 3-(4-bromophenyl)pentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)pentanedioic Acid

CAS RN

1141-24-8
Record name 3-(4-Bromophenyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)pentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromo-phenyl)-2,4-bis-ethoxycarbonyl-pentanedioic acid diethyl ester in concentrated hydrochloric acid (100 ml) and acetic acid (100 ml) was refluxed for 8 h. Removal of the solvent in vacuo and recrystallization of the residue from acetonitrile yielded 3-(4-bromo-phenyl)-pentanedioic acid (22.84 g in 1st crop, 65%, 3.84 g in 2nd crop, 11.05% from 4-bromobenzaldehyde).
Name
3-(4-bromo-phenyl)-2,4-bis-ethoxycarbonyl-pentanedioic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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